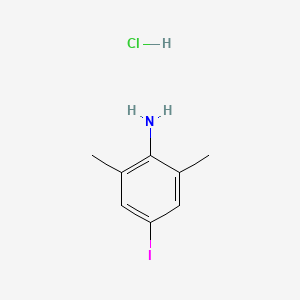

4-Iodo-2,6-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodo-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJAHWCOSKIEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721594 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138385-59-8 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Direct Iodination Strategies

Direct iodination of the aromatic ring of 2,6-dimethylaniline (B139824) is the most straightforward and commonly employed method. The directing effects of the amino group and the two methyl groups favor the substitution at the para-position, leading to the desired product with high regioselectivity.

A simple, scalable, and efficient method for the synthesis of 4-iodo-2,6-dimethylaniline (B1296278) involves the direct reaction of 2,6-dimethylaniline with molecular iodine (I₂) in a biphasic system. researchgate.netwikipedia.org This procedure typically utilizes an auxiliary base, such as sodium bicarbonate (NaHCO₃) or pyridine (B92270), to neutralize the hydrogen iodide (HI) formed during the reaction, thereby driving the equilibrium towards the product. researchgate.netsigmaaldrich.com

The reaction is often carried out in a solvent like diethyl ether with a saturated aqueous solution of sodium bicarbonate. researchgate.netwikipedia.org 2,6-Dimethylaniline is added to a vigorously stirred mixture of iodine and the base. wikipedia.org The reaction proceeds smoothly, and upon completion, the excess iodine can be quenched with a reducing agent like sodium thiosulfate. researchgate.netwikipedia.org A key advantage of this method is the simple workup, which involves an extraction to isolate the product in nearly quantitative yields, avoiding more demanding purification steps like steam distillation. researchgate.netwikipedia.org The crude product obtained is often of high purity, as confirmed by NMR analysis. researchgate.net

A patent describes a similar process using pyridine or dimethylacetamide as the base in a solvent such as 1,4-dioxane (B91453). sigmaaldrich.com The reaction is initiated at a low temperature (0 °C) and then allowed to warm to room temperature. sigmaaldrich.com

Table 1: Comparison of Direct Iodination Methods with Molecular Iodine

| Base | Solvent System | Scale (Starting Aniline) | Isolated Yield | Reference |

| Sodium Bicarbonate | Diethyl Ether / Water | 51.4 g | 81% (on 84.7g scale) | wikipedia.org |

| Sodium Bicarbonate | Diethyl Ether / Water | 5.8 g | 95% | wikipedia.org |

| Pyridine | 1,4-Dioxane | 50 g | Not explicitly stated, but 91.8g of product obtained | sigmaaldrich.com |

Note: Yields can vary based on scale and specific reaction conditions. The 81% yield was for a large-scale reaction, while higher yields were achieved on smaller scales. wikipedia.org

Alternative iodinating agents can also be employed for the synthesis of 4-iodo-2,6-dimethylaniline. Iodine monochloride (ICl) is a powerful electrophilic iodinating agent that has been used for this transformation. researchgate.net However, ICl is a hazardous and fuming liquid, which makes its use on a large scale less desirable. researchgate.netwikipedia.org

N-Iodosuccinimide (NIS) is a milder and easier-to-handle solid iodinating agent used for various electrophilic iodinations. organic-chemistry.orgnih.gov The iodination of anilines using NIS often proceeds under mild conditions. organic-chemistry.org While specific protocols for the reaction of NIS with 2,6-dimethylaniline are not detailed in the provided sources, the general method involves reacting the aniline (B41778) with NIS in a suitable solvent. organic-chemistry.org To enhance the reactivity of NIS, particularly for less activated or deactivated aromatic rings, a catalytic amount of an acid, such as trifluoroacetic acid, can be added. organic-chemistry.orgchemrxiv.org

Alternative Synthetic Approaches and Precursor Chemistry

While direct iodination is dominant, alternative routes starting from different precursors are chemically feasible, offering potential advantages under specific circumstances.

The synthesis of 4-iodo-2,6-dimethylaniline from other halogenated anilines, such as 4-bromo-2,6-dimethylaniline, is a plausible but less common approach. This transformation would involve a halogen exchange reaction. The classic Finkelstein reaction, which involves treating an alkyl halide with sodium iodide in acetone, is not effective for aryl halides due to the stronger carbon-halogen bond at an sp²-hybridized carbon. wikipedia.org

However, a modified version known as the "aromatic Finkelstein reaction" can be used. wikipedia.org This reaction is typically catalyzed by a transition metal, most commonly a copper(I) salt like copper(I) iodide (CuI), often in the presence of a diamine ligand. wikipedia.orgchemrxiv.org Nickel-based catalysts have also been shown to be effective. wikipedia.org This method allows for the conversion of an aryl bromide or chloride to an aryl iodide, but it requires more complex and costly reagents compared to direct iodination.

A multi-step synthesis starting from a non-aniline precursor represents another alternative. One logical starting material is 1-iodo-3,5-dimethylbenzene (B1203722) (also known as 5-iodo-m-xylene). sigmaaldrich.comnih.gov This route would involve two main steps:

Nitration: The iodo-xylene precursor would first undergo electrophilic nitration to introduce a nitro group onto the aromatic ring. Due to the directing effects of the methyl groups, the nitration is expected to occur at a position ortho to both methyl groups (C4), yielding 1-iodo-2,6-dimethyl-4-nitrobenzene. The nitration of a related compound, 1-iodo-3,4-dimethylbenzene, has been reported. sigmaaldrich.com

Reduction: The resulting nitro compound would then be reduced to the corresponding aniline. This is a standard and highly efficient transformation in organic synthesis, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic solution (e.g., SnCl₂ in HCl).

This pathway provides an alternative for generating the target molecule if 2,6-dimethylaniline is not the preferred starting material.

Process Optimization and Scale-Up Considerations

For industrial production, process optimization and the ability to scale up the synthesis are critical. The direct iodination method using molecular iodine and sodium bicarbonate has been successfully scaled up. researchgate.netwikipedia.org A published protocol details the synthesis of 4-iodo-2,6-dimethylaniline on a scale yielding over 80 grams of product. wikipedia.org

Key optimization findings from this scalable protocol include:

Agitation: On a larger scale, mechanical stirring is preferred over magnetic stirring to ensure efficient mixing of the biphasic reaction mixture. wikipedia.org

Workup: The workup involves a simple extraction with diethyl ether, washing of the organic phase, drying, and evaporation of the solvent. The product crystallizes upon drying. researchgate.netwikipedia.org

This optimized process avoids hazardous reagents like ICl and complex purification steps, making it a robust and scalable method for producing 4-iodo-2,6-dimethylaniline.

Mechanistic Investigations for Yield Enhancement and Reaction Condition Tuning

The synthesis of 4-Iodo-2,6-dimethylaniline typically proceeds via an electrophilic aromatic substitution reaction on 2,6-dimethylaniline. byjus.com A deep understanding of the reaction mechanism is paramount for optimizing yields and fine-tuning reaction conditions. The iodination of anilines is a complex process influenced by the nature of the iodinating agent, the substrate's reactivity, and the reaction medium.

Kinetic studies on the iodination of substituted anilines have shown that the reaction order with respect to the iodinating agent, such as iodine monochloride, is typically unity, while it is fractional concerning the aniline substrate. This suggests a multi-step mechanism. The active species are generally the free anilines, as the protonated forms are deactivated towards electrophilic attack. niscpr.res.in The -NH2 group in aniline is a powerful activating group, directing the incoming electrophile to the ortho and para positions due to an increase in electron density at these positions through resonance. byjus.com In the case of 2,6-dimethylaniline, the ortho positions are sterically hindered by the methyl groups, thus favoring substitution at the para position.

To enhance the yield of the desired 4-iodo product, it is crucial to control the reaction conditions to prevent side reactions. One key aspect is managing the reversibility of the iodination reaction. The hydrogen iodide (HI) produced during the reaction can reduce the iodo-product back to the starting aniline. Therefore, the presence of an oxidizing agent is often required to remove the HI from the reaction mixture and drive the equilibrium towards the product. byjus.com

A simple and scalable method for the iodination of 2,6-dialkylanilines utilizes molecular iodine. This approach can provide nearly quantitative yields of the desired 4-iodo product after a straightforward extraction process. researchgate.net The reaction mechanism involves the direct electrophilic attack of iodine on the electron-rich aromatic ring. The rate and selectivity of this reaction can be influenced by the solvent and the presence of a base, which can neutralize the HI formed.

Table 1: Mechanistic Considerations for Yield Enhancement

| Factor | Mechanistic Implication | Strategy for Yield Enhancement |

| Substrate Reactivity | The -NH2 group strongly activates the ring for electrophilic substitution, primarily at the para position due to steric hindrance at the ortho positions by the methyl groups. byjus.com | Ensure the aniline is in its free base form for maximum activation. |

| Iodinating Agent | The choice of iodinating agent (e.g., I2, ICl) affects the electrophilicity and the reaction kinetics. niscpr.res.in | Select an agent that provides a good balance between reactivity and selectivity. |

| Reaction Reversibility | The reaction is reversible due to the formation of HI, which can reduce the product. byjus.com | Use an oxidizing agent or a base to remove HI and shift the equilibrium forward. |

| Reaction Conditions | Temperature and solvent polarity can influence the reaction rate and the stability of intermediates. niscpr.res.in | Optimize temperature and solvent to maximize the rate of the desired reaction while minimizing side reactions. |

Evaluation of Catalytic Systems and Their Industrial Feasibility

For industrial-scale production, the use of catalytic systems is highly desirable to improve reaction efficiency, reduce waste, and lower costs. Various catalytic systems have been explored for the iodination of aromatic compounds, which can be adapted for the synthesis of 4-Iodo-2,6-dimethylaniline.

Iodine(III) reagents have emerged as effective oxidants for aromatic functionalization due to their low toxicity and strong oxidative properties. researchgate.net While not strictly catalytic in the traditional sense, they can facilitate cleaner reactions compared to older methods.

More advanced catalytic systems involve the use of transition metals. For instance, gold(I) has been shown to catalyze the iodination of electron-rich arenes with N-Iodosuccinimide (NIS) under mild conditions. organic-chemistry.org Similarly, iron(III) triflimide, generated in situ, can activate NIS for the efficient iodination of a range of arenes. organic-chemistry.org Another promising approach involves the use of iridium complexes, which can catalyze the ortho-iodination of benzoic acids and may be adaptable for anilines. acs.org

A particularly relevant method for industrial consideration is the use of silver(I) triflimide as a catalyst for the activation of NIS. This system is effective for the iodination of various anisoles, anilines, and phenol (B47542) derivatives. organic-chemistry.org Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is another mild and efficient method applicable to a wide range of substrates. organic-chemistry.org

The industrial feasibility of these catalytic systems depends on several factors, including catalyst cost, turnover number, ease of separation from the product, and reusability. For large-scale production, heterogeneous catalysts are often preferred as they can be easily recovered and reused, simplifying the purification process and reducing waste.

Table 2: Comparison of Catalytic Systems for Aromatic Iodination

| Catalytic System | Iodinating Agent | Substrate Scope | Advantages | Industrial Feasibility Considerations |

| Iodine(III) Reagents | - | Aromatic compounds | Low toxicity, strong oxidant. researchgate.net | Stoichiometric use, cost of reagent. |

| Gold(I) | NIS | Electron-rich arenes | Mild conditions. organic-chemistry.org | Cost of gold catalyst. |

| Iron(III) Triflimide | NIS | Wide range of arenes | Mild conditions, readily available catalyst precursor. organic-chemistry.org | In situ generation, potential for metal contamination. |

| Silver(I) Triflimide | NIS | Anisoles, anilines, phenols | Effective for anilines. organic-chemistry.org | Cost of silver, potential for metal contamination. |

| Disulfide-catalyzed | DIH | Electron-rich aromatics | Mild conditions, metal-free. organic-chemistry.org | Catalyst loading and lifetime. |

| Iridium Complexes | - | Benzoic acids | High selectivity for ortho-position. acs.org | High cost of iridium, may not be suitable for para-iodination. |

Sustainable Solvent Selection and Environmental Impact Mitigation in Production

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often employ volatile organic compounds (VOCs) that can be harmful to the environment and human health. Green chemistry principles advocate for the use of more sustainable solvents. nih.govwikipedia.org

In the context of 4-Iodo-2,6-dimethylaniline synthesis, research into greener solvent alternatives is crucial. Water is an attractive green solvent due to its non-toxic and renewable nature. wikipedia.org For the iodination of activated aromatics, protocols using aqueous methanol (B129727) have been developed, which are acid-free and compatible with various functional groups. organic-chemistry.org

Supercritical fluids, such as supercritical carbon dioxide (scCO2), represent another class of green solvents. scCO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture, simplifying product isolation. wikipedia.org While the high pressures required can be a technical challenge, the environmental benefits are significant.

Bio-derived solvents, such as ethanol, esters, and terpenes, are also gaining traction as sustainable alternatives to petrochemical solvents. acs.org These solvents are often biodegradable and have a lower environmental footprint.

Mitigating the environmental impact of production also involves minimizing waste. The use of catalytic systems, as discussed previously, contributes to waste reduction by improving reaction efficiency and selectivity. rsc.org Furthermore, designing processes that allow for the recycling of solvents and catalysts is a key strategy for sustainable manufacturing. The environmental impact of synthetic drug production can be significant, with the potential for groundwater contamination from waste disposal. europa.eu Therefore, responsible waste management and the adoption of greener synthetic routes are essential.

Table 3: Evaluation of Solvents for Sustainable Synthesis

| Solvent | Class | Advantages | Disadvantages |

| Water | Green Solvent | Non-toxic, renewable, safe. wikipedia.org | Limited solubility for non-polar reactants, high energy cost for removal. acs.org |

| Aqueous Methanol | Mixed Solvent | Can improve solubility of organic substrates, used in green iodination protocols. organic-chemistry.org | Methanol is a VOC. |

| Supercritical CO2 | Green Solvent | Non-toxic, non-flammable, easy product separation. wikipedia.org | Requires high pressure equipment. acs.org |

| Bio-derived Solvents (e.g., Ethanol) | Green Solvent | Renewable, often biodegradable. acs.org | May have lower solvency for certain substrates compared to traditional solvents. |

| Traditional VOCs (e.g., Dichloromethane) | Halogenated Solvent | High solvency for a wide range of compounds. | Environmental and health concerns, difficult to dispose of. nih.gov |

Reaction Pathways and Mechanistic Investigations

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in 4-Iodo-2,6-dimethylaniline (B1296278) is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. Palladium and copper-based systems are particularly prominent in these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation, and 4-Iodo-2,6-dimethylaniline is an excellent substrate, particularly due to the high reactivity of the aryl-iodide bond.

The Heck reaction , which couples aryl halides with alkenes, has been successfully applied to 4-Iodo-2,6-dimethylaniline for the synthesis of pharmaceutical intermediates. researchgate.net A notable application is its reaction with acrylonitrile (B1666552) to form 3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a precursor to the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. nbinno.comresearchgate.net Industrial-scale development of this process has been optimized using a heterogeneous palladium on carbon (Pd/C) catalyst, which advantageously requires no additional ligands. The reaction is highly selective, with minimal formation of dehalogenation or double Heck products. The steric hindrance provided by the two flanking methyl groups on the aniline (B41778) ring effectively prevents competing Michael addition reactions between the aniline and acrylonitrile.

| Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |

| 10% Pd/C (wet) | NaOAc | DMA | 140°C | 20 h | 100% | researchgate.net |

| 10% Pd/C | CH3COONa | DMAC | 140°C | 21 h | 81% | researchgate.net |

The Suzuki-Miyaura reaction is a versatile cross-coupling method that pairs organoboron compounds with organic halides. nih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of 4-Iodo-2,6-dimethylaniline are not extensively documented in readily available literature, its high reactivity as an aryl iodide suggests it would be a highly effective substrate. Challenges can sometimes arise with unprotected anilines, but successful couplings have been reported for structurally similar unprotected ortho-bromoanilines, indicating the feasibility of this transformation. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature with an amine base. wikipedia.org Similar to the Suzuki-Miyaura reaction, specific examples involving 4-Iodo-2,6-dimethylaniline are sparse. However, challenges have been noted with similar substrates like 4-iodoaniline, which can be unstable under reaction conditions, leading to the formation of palladium black and decomposition products. reddit.com The strong coordinating ability of the aniline group with the palladium catalyst can sometimes interfere with the catalytic cycle. reddit.com Despite these potential difficulties, the high reactivity of the C-I bond makes Sonogashira coupling a theoretically viable pathway for the alkynylation of this molecule.

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type Aminations)

Copper-catalyzed reactions, particularly Ullmann-type couplings, are classical methods for forming C-N, C-O, and C-S bonds with aryl halides. organic-chemistry.orgwikipedia.org The Ullmann condensation involves the reaction of an aryl halide with an amine, alcohol, or thiol, promoted by copper. wikipedia.org These reactions traditionally require high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org

The mechanism for Ullmann-type aminations is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While this method is a well-established alternative to palladium-catalyzed aminations (Buchwald-Hartwig reaction), documented applications specifically employing 4-Iodo-2,6-dimethylaniline are not prevalent in the reviewed literature. Given the structure of the molecule, it could theoretically undergo intermolecular C-N bond formation with other amines or anilines via an Ullmann-type pathway to generate diarylamine structures.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Iodinated Aniline Core

The reactivity of the aromatic ring in 4-Iodo-2,6-dimethylaniline is governed by the electronic effects of its three substituents: the amino group, the two methyl groups, and the iodine atom.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. The directing effects of the existing substituents determine the position of incoming electrophiles. In 4-Iodo-2,6-dimethylaniline, the substituents have the following effects:

-NH₂ (Amino) group: A powerful activating, ortho-, para-directing group.

-CH₃ (Methyl) groups: Weakly activating, ortho-, para-directing groups.

-I (Iodo) group: A deactivating, ortho-, para-directing group.

The positions ortho to the strongly activating amino group are occupied by methyl groups (positions 2 and 6), and the para position is blocked by the iodine atom (position 4). This substitution pattern leaves the meta positions (3 and 5) as the most probable sites for electrophilic attack. This is supported by studies on analogous compounds; for instance, the mixed-acid nitration of 2,6-dichloroacetanilide results predominantly in substitution at the 3-position. researchgate.net Under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the amino group would be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, which would further favor substitution at the 3 and 5 positions.

Nucleophilic Aromatic Substitution (NAS) is generally disfavored on this molecule. NAS reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). The 4-Iodo-2,6-dimethylaniline ring is electron-rich due to the powerful electron-donating resonance effect of the amino group and the inductive effects of the methyl groups. These groups increase the electron density of the ring, making it highly resistant to attack by nucleophiles. Therefore, displacing a group on the ring via a standard NAS mechanism is not a feasible reaction pathway under normal conditions.

Derivatization and Functional Group Transformations

The functional groups of 4-Iodo-2,6-dimethylaniline—the aromatic iodine, the primary amine, and the methyl groups—offer multiple sites for further chemical modification.

Synthetic Routes to Acrylonitrile Derivatives and Related Moieties

As previously discussed in the context of the Heck reaction (Section 3.1.1), a primary derivatization pathway for 4-Iodo-2,6-dimethylaniline is its palladium-catalyzed coupling with acrylonitrile. researchgate.net This reaction provides a direct and efficient route to 3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

The synthesis is typically carried out at elevated temperatures (140°C) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF), using a base like sodium acetate (B1210297). researchgate.net The use of a heterogeneous Pd/C catalyst allows for easy removal and recycling, making it suitable for large-scale industrial production. researchgate.net This specific transformation is a cornerstone in the synthesis of the antiviral drug Rilpivirine, highlighting the industrial relevance of this reaction pathway. nbinno.comresearchgate.net

Exploration of Oxidation and Reduction Pathways for Amine and Halogen Groups

The amine and halogen groups on the molecule can be targeted through oxidation and reduction reactions, although chemoselectivity can be a challenge.

Oxidation: The primary amino group is susceptible to oxidation. Studies on the parent compound, 2,6-dimethylaniline (B139824), using Fenton's reagent (hydrogen peroxide and an iron catalyst) have shown that oxidation can lead to a variety of products. nih.gov The identified intermediates from this process include 2,6-dimethylphenol (resulting from replacement of the amine with a hydroxyl group), 2,6-dimethylnitrobenzene (oxidation of the amine to a nitro group), and 2,6-dimethylbenzoquinone. nih.gov These results suggest that similar transformations could occur with 4-Iodo-2,6-dimethylaniline, potentially yielding the corresponding iodinated phenols, nitrobenzenes, or quinones under controlled oxidative conditions.

Reduction: The carbon-iodine bond can be reduced to a carbon-hydrogen bond, a process known as hydrodehalogenation. Standard methods for this transformation include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using reducing agents like zinc powder in acetic acid. Care must be taken to select conditions that are chemoselective for the C-I bond without affecting other functional groups. Given the relative ease of aryl iodide reduction, this pathway provides a route to synthesize 2,6-dimethylaniline from its 4-iodo derivative if desired.

Construction of Novel Aromatic and Heterocyclic Architectures

The strategic placement of the iodo and amino functionalities on the 2,6-dimethylaniline scaffold allows for a diverse range of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions have proven to be powerful tools for the construction of intricate aromatic and heterocyclic frameworks.

One notable application of 4-iodo-2,6-dimethylaniline is in the synthesis of substituted carbazoles . The synthesis typically involves a two-step, one-pot procedure. The first step is an N-arylation of an o-iodoaniline with a silylaryl triflate, followed by an intramolecular palladium-catalyzed C-H activation/arylation to furnish the carbazole ring system. The steric hindrance provided by the 2,6-dimethyl groups on the aniline ring can influence the regioselectivity of the cyclization process, favoring the formation of specific isomers. For instance, in reactions with unsymmetrically substituted silylaryl triflates, the palladium-catalyzed cyclization tends to occur at the less sterically hindered position. nih.gov

The general reaction conditions for the synthesis of carbazoles from o-iodoanilines are outlined in the table below. While specific examples using 4-iodo-2,6-dimethylaniline hydrochloride were not found in the immediate literature, the established methodology for similar o-iodoanilines provides a strong precedent for its successful application.

| o-Iodoaniline Derivative | Silylaryl Triflate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| o-Iodoaniline | Trimethyl(phenyl)silane triflate | Pd(OAc)2 / PCy3 | CsF | Acetonitrile | 100 | Good to Excellent |

| 2-Iodo-4-methylaniline | Trimethyl(4-methylphenyl)silane triflate | Pd(OAc)2 / PCy3 | CsF | Acetonitrile | 100 | 68 |

| 2,4-Dichloro-6-iodoaniline | Trimethyl(3,4-dimethylphenyl)silane triflate | Pd(OAc)2 / PCy3 | CsF | Acetonitrile | 100 | 85 |

Furthermore, the iodo-substituent in 4-iodo-2,6-dimethylaniline serves as a versatile handle for introducing various functionalities through well-established cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions . These reactions pave the way for the synthesis of a wide array of novel aromatic and heterocyclic compounds. For example, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which can then undergo subsequent cyclization reactions to form heterocycles such as indoles or quinolines. Similarly, Suzuki coupling with boronic acids allows for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials. The Heck reaction, on the other hand, enables the introduction of alkenyl groups.

Regioselectivity and Stereochemical Control in Chemical Transformations

Influence of Steric and Electronic Effects on Reaction Outcomes

The outcome of chemical transformations involving 4-iodo-2,6-dimethylaniline is significantly influenced by a combination of steric and electronic factors. The two methyl groups ortho to the amino group create a sterically hindered environment, which can dictate the regioselectivity of certain reactions.

In palladium-catalyzed reactions such as the Heck reaction , the regioselectivity of the olefin insertion into the aryl-palladium bond is a crucial aspect. Generally, in the absence of strong electronic biases, the insertion occurs at the less substituted carbon of the alkene to minimize steric repulsion. The bulky 2,6-dimethylphenyl group would further amplify this steric preference, favoring the formation of the linear product over the branched one when reacting with monosubstituted alkenes. organic-chemistry.org

The electronic nature of the substituents also plays a critical role. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the iodine atom is an electron-withdrawing group through its inductive effect. These electronic properties can influence the reactivity of the C-I bond in oxidative addition steps of catalytic cycles and the electron density of the aromatic ring, thereby affecting the rates and outcomes of various reactions.

The interplay of these steric and electronic effects is evident in the Suzuki-Miyaura coupling . While the reaction is generally tolerant of a wide range of functional groups, steric hindrance at the ortho positions of either the aryl halide or the boronic acid can significantly impact the reaction rate and yield. The coupling of sterically hindered partners often requires more forcing conditions or the use of specialized bulky phosphine ligands to facilitate the transmetalation and reductive elimination steps. For instance, the coupling of 2,6-disubstituted arylboronic acids is known to proceed more slowly than their less substituted counterparts. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80 | High |

| Iodobenzene | 2-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80 | Moderate to Good |

| Iodobenzene | 2,6-Dimethylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80 | Low to Moderate |

Investigation of Atropisomerism and Axial Chirality in Derivatives

The sterically demanding 2,6-disubstituted aniline moiety in 4-iodo-2,6-dimethylaniline provides a scaffold that can give rise to atropisomerism in its derivatives. Atropisomers are stereoisomers that result from hindered rotation around a single bond. This phenomenon is particularly prevalent in N-aryl compounds where bulky substituents on both the nitrogen and the aryl ring restrict free rotation around the C-N bond.

Derivatives of 4-iodo-2,6-dimethylaniline, such as N-acyl or N-aryl derivatives, are prime candidates for exhibiting axial chirality. The two methyl groups on the aniline ring, in conjunction with substituents on the nitrogen atom, can create a significant energy barrier to rotation around the C(aryl)-N bond. If this barrier is high enough, stable and isolable atropisomers can exist at room temperature.

The rotational barrier in amides is a well-studied phenomenon. The partial double bond character of the C-N amide bond already restricts rotation, and the introduction of bulky ortho-substituents on the N-aryl group can further increase this barrier. For instance, in N,N-dimethylacetamide, the two N-methyl groups are inequivalent in the NMR spectrum at room temperature due to slow rotation around the C-N bond. nih.gov In derivatives of 4-iodo-2,6-dimethylaniline, the steric clash between the 2,6-dimethyl groups and the substituents on the nitrogen would be the primary determinant of the rotational barrier.

The investigation of atropisomerism in such derivatives often involves dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the coalescence of signals from the two atropisomers at different temperatures, the energy barrier to rotation (ΔG‡) can be calculated. Theoretical calculations using density functional theory (DFT) can also provide valuable insights into the rotational barriers and the conformational preferences of these molecules.

| Compound | Method | Solvent | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| N,N-dimethylacetamide | DNMR | Neat | ~18 |

| N-(2,6-dimethylphenyl)acetamide | - | - | Expected to be significant |

| N-carbomethoxylated indoles | Calculation | - | 9.8 - 12.8 |

The synthesis and study of axially chiral compounds derived from 4-iodo-2,6-dimethylaniline represent a promising area of research, with potential applications in asymmetric catalysis and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Crystallography Studies

No single-crystal X-ray diffraction data for 4-Iodo-2,6-dimethylaniline (B1296278) hydrochloride has been deposited in crystallographic databases or published in scientific journals. Consequently, a detailed analysis of its solid-state structure is not possible. Such a study would be required to provide information on the following:

Computational Chemistry and Theoretical Modeling

Theoretical studies employing methods such as Density Functional Theory (DFT) are powerful tools for complementing experimental data. However, no specific computational studies have been published for 4-Iodo-2,6-dimethylaniline hydrochloride. Such research would be needed to provide insights into:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of its structure.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. Due to the symmetrical nature of the substitution on the benzene ring, the two aromatic protons at positions 3 and 5 are chemically equivalent and would appear as a single signal (a singlet, given the absence of adjacent protons). The six protons of the two methyl groups at positions 2 and 6 are also equivalent and would appear as another singlet. The protons on the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display characteristic signals for each unique carbon atom. One would expect to see signals for the iodine-bearing carbon (C4), the ammonium-bearing carbon (C1), the methyl-bearing carbons (C2 and C6), the remaining aromatic carbons (C3 and C5), and the methyl carbons.

Advanced 2D NMR Techniques: To resolve any ambiguities and confirm the assignments, advanced NMR techniques are employed. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the aromatic and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signal to the C3/C5 carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C1, C2, C4, C6). For instance, the methyl protons would show correlations to the C1, C2, and C3 carbons, while the aromatic protons would show correlations to C1, C3, C4, and C5.

Below is a table of predicted NMR data for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~145 | Aromatic H (3,5) → C1; Methyl H → C1 |

| 2, 6 | - | ~130 | Methyl H → C2; Aromatic H (3,5) → C2 |

| 3, 5 | ~7.5 (s, 2H) | ~138 | Aromatic H (3,5) → C1, C4; Methyl H → C3 |

| 4 | - | ~90 | Aromatic H (3,5) → C4 |

| -CH₃ | ~2.3 (s, 6H) | ~18 | Methyl H → C1, C2, C3 |

| -NH₃⁺ | Variable (broad s, 3H) | - | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 's' denotes a singlet.

Hyphenated Chromatographic Techniques for Purity Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, determining purity, and quantifying trace-level impurities. nih.gov

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. mdpi.com Aniline (B41778) derivatives can sometimes have poor chromatographic properties due to their polarity and basicity. Therefore, derivatization is often employed to convert them into more volatile and less polar compounds suitable for GC analysis.

For 4-Iodo-2,6-dimethylaniline, derivatization of the amine group, for instance, through acetylation (with acetic anhydride) or silylation (with a reagent like BSTFA), would yield a derivative with improved chromatographic behavior.

The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a molecular fingerprint based on the fragmentation pattern of the molecule. This allows for positive identification and quantification. The mass spectrum of the derivatized 4-Iodo-2,6-dimethylaniline would be expected to show a molecular ion peak corresponding to the mass of the derivative, along with characteristic fragment ions resulting from the loss of methyl groups, the iodine atom, or parts of the derivatizing group. For instance, a common fragmentation pathway involves the loss of a methyl radical (CH₃•).

| Derivative | Derivatizing Agent | Expected GC Behavior | Key Mass Spectral Fragments (m/z) |

| N-acetyl-4-iodo-2,6-dimethylaniline | Acetic Anhydride | Improved peak shape, increased retention time | M⁺, [M-CH₃]⁺, [M-COCH₃]⁺, [M-I]⁺ |

| N-trimethylsilyl-4-iodo-2,6-dimethylaniline | BSTFA | Enhanced volatility and thermal stability | M⁺, [M-CH₃]⁺, [M-Si(CH₃)₃]⁺ |

M⁺ represents the molecular ion.

This technique is particularly valuable for trace analysis, allowing for the detection and identification of minute impurities that might be present in the this compound sample. asau.runih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally labile compounds like this compound. nih.gov It is widely used in the pharmaceutical industry for quality control.

A typical HPLC method for this compound would involve reversed-phase chromatography. The sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol (B129727), often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape) is used to elute the compounds.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The main compound, this compound, will have a characteristic retention time. Any impurities, such as starting materials (2,6-dimethylaniline), by-products (e.g., di-iodinated species), or degradation products, will typically have different retention times and can be separated and quantified. nih.gov A UV-Vis detector is commonly used, set at a wavelength where the aniline derivative shows strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated using certified reference standards.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | To ensure efficient separation |

| Detector | UV-Vis at ~254 nm | Detection and quantification of the analyte and impurities |

| Column Temperature | 30 °C | To ensure reproducible retention times |

This method allows for the sensitive and accurate determination of compound purity and the quantification of any specified or unspecified impurities, ensuring the quality of the this compound for its intended use. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

4-Iodo-2,6-dimethylaniline (B1296278) hydrochloride is a key starting material in multi-step organic syntheses, valued for its ability to introduce a substituted aniline (B41778) moiety into larger molecular frameworks.

A significant application of 4-Iodo-2,6-dimethylaniline is its role in the synthesis of precursors for pharmaceutical agents. It is a documented starting material in the development of synthetic routes for Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. researchgate.net

The synthesis utilizes 4-Iodo-2,6-dimethylaniline as a foundational component to construct the (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride intermediate. This process involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, which is a cornerstone of modern medicinal chemistry. researchgate.netfda.gov

In a documented synthetic pathway, 4-Iodo-2,6-dimethylaniline is reacted with acrylonitrile (B1666552). researchgate.netresearchgate.net The reaction is catalyzed by palladium on carbon (Pd/C) in the presence of sodium acetate (B1210297) (CH₃COONa) and dimethylacetamide (DMAC) as the solvent. The resulting product is then treated with hydrochloric acid (HCl) to yield the desired hydrochloride salt of the acrylonitrile intermediate, a crucial component for the final assembly of the Rilpivirine molecule. researchgate.netfda.gov Patents have also described processes for the preparation of 4-iodo-2,6-dimethylaniline itself as a key intermediate for Rilpivirine. chemicalbook.comgoogle.combldpharm.com

Table 1: Synthesis of Rilpivirine Intermediate from 4-Iodo-2,6-dimethylaniline

| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Iodo-2,6-dimethylaniline, Acrylonitrile | Pd/C, CH₃COONa, DMAC, N₂, 140 °C, 21 h | (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | 81% | researchgate.netresearchgate.net |

While 4-Iodo-2,6-dimethylaniline is cited as a useful synthon for diverse chemical applications, detailed research findings on its specific use as a direct precursor for commercial agrochemical intermediates are not extensively detailed in publicly available literature. researchgate.net Related chlorinated compounds, such as 4-chloro-2,6-dialkylanilines, are known intermediates for plant protection agents. The broader class of diazine heterocycles, which can be synthesized from aniline derivatives, also finds application in the agrochemical sector. researchgate.net However, specific pathways starting from 4-Iodo-2,6-dimethylaniline hydrochloride for agrochemical compounds are not prominently documented.

Contributions to Advanced Materials Science Research

The electronic properties and structural characteristics of aniline derivatives make them candidates for investigation in materials science.

4-Iodo-2,6-dimethylaniline is categorized by some chemical suppliers under product lines for materials science, including OLED materials. ncats.io Research has highlighted that 4-iodo-2,6-dialkylanilines are useful building blocks in the field of materials. researchgate.net However, specific studies detailing the integration and performance of this compound or its direct derivatives within the active layers of OLEDs or organic solar cells are not widely published. The development of materials for these applications is an active area of research, focusing on compounds that can serve as efficient charge transporters or emitters. rsc.org

Engagement in Catalysis Research and Ligand Design

The amine and aryl iodide functionalities of the compound allow for its use in creating more complex molecules that can act as ligands for metal catalysts.

Research indicates that 4-iodo-2,6-dialkylanilines are valuable building blocks for ligand design in the field of catalysis. researchgate.net The steric bulk provided by the two methyl groups adjacent to the amine can influence the coordination environment of a metal center, while the iodo-group provides a handle for further functionalization through cross-coupling chemistry. This allows for the synthesis of sophisticated ligand architectures. While related iodoaniline structures have been successfully used to synthesize novel palladium pincer complexes, detailed reports on catalytic systems derived specifically from 4-Iodo-2,6-dimethylaniline are still an emerging area of research. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₈H₁₁ClIN | Main subject of the article |

| 4-Iodo-2,6-dimethylaniline | C₈H₁₀IN | Parent compound; starting material |

| Rilpivirine | C₂₂H₁₈N₆ | Pre-pharmaceutical entity example |

| Acrylonitrile | C₃H₃N | Reagent in Heck reaction |

| Palladium on carbon (Pd/C) | Pd/C | Catalyst |

| Sodium acetate | CH₃COONa | Reagent |

| Dimethylacetamide (DMAC) | C₄H₉NO | Solvent |

| (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | C₁₁H₁₁N₃ | Intermediate product |

| (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride | C₁₁H₁₂ClN₃ | Key Rilpivirine precursor |

| Hydrochloric acid | HCl | Reagent |

Applications in Advanced Analytical Chemistry

The derivatization of analytes is a common strategy in analytical chemistry to enhance their detectability and separation characteristics. Aromatic amines, in particular, are often employed for this purpose.

Derivatization Agent for Quantitative Spectrometric Analysis of Inorganic Species (e.g., Iodide, Iodate)

While there is a notable method for the determination of iodide and iodate (B108269) that involves derivatization with an aromatic amine, the specific use of this compound for this purpose is not the most prominently cited example. Research has more extensively documented the use of a structurally related compound, N,N-dimethylaniline, for this analytical application. nih.govrsc.orgresearchgate.net

In this established method, iodide is oxidized in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline. nih.govrsc.orgresearchgate.net This derivative is then extracted and can be quantified using gas chromatography-mass spectrometry (GC-MS). nih.govrsc.orgresearchgate.net The method can also be adapted to determine iodate by first reducing it to iodide. nih.govrsc.orgresearchgate.net This derivatization strategy significantly improves the sensitivity and selectivity of the analysis for these inorganic iodine species. nih.govrsc.orgresearchgate.net

The key parameters of the method using N,N-dimethylaniline are summarized below:

| Parameter | Finding |

| Derivatization Reagent | N,N-dimethylaniline |

| Analyte(s) | Iodide, Iodate (after reduction) |

| Reaction Product | 4-iodo-N,N-dimethylaniline |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Detection Limit | 8 ng L⁻¹ for iodide nih.govrsc.org |

| Calibration Range | 0.02-50 µg L⁻¹ for iodide nih.govrsc.org |

| Recovery Rate | 96.8-104.3% in spiked samples nih.govrsc.orgresearchgate.net |

Given the structural similarities, it is plausible that 4-Iodo-2,6-dimethylaniline could function as a derivatizing agent in a similar manner. However, detailed research findings and validated methods specifically employing this compound for the routine analysis of iodide and iodate are not as readily available in the scientific literature.

Future Research Directions and Emerging Paradigms

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of substituted anilines, including halogenated variants like 4-Iodo-2,6-dimethylaniline (B1296278), is moving away from traditional, often harsh, methods towards more sustainable and efficient pathways. A key area of development is the creation of novel processes that are both robust and environmentally conscious. google.com

One innovative approach involves the direct iodination of 2,6-dimethylaniline (B139824) using iodine in the presence of a base and a suitable solvent. google.com A patented process highlights the use of 1,4-dioxane (B91453) as a solvent for this reaction. google.com Such methods represent an improvement over classical multi-step syntheses which may involve nitration followed by reduction, a route that often requires aggressive reagents and produces significant waste. researchgate.net The broader trend in organic synthesis is towards catalytic dehydrogenation of saturated carbocycles, presenting an appealing strategy for forming substituted arenes like anilines. researchgate.net

Furthermore, the principles of green chemistry are being actively applied to redesign manufacturing processes by replacing hazardous chemicals. mdpi.com This includes the adoption of eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can enhance both the efficiency and sustainability of a synthetic sequence. mdpi.com Other modern techniques are also emerging for aniline (B41778) synthesis, including photochemical methods that leverage visible light, offering mild and scalable reaction conditions that tolerate a wide array of functional groups. nih.govchemistryworld.com These strain-driven photochemical cyclizations provide facile access to diversely substituted aniline mimics. nih.gov

Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. State-of-the-art experimental and analytical techniques are being employed to elucidate the intricate pathways of reactions involving aniline derivatives.

For instance, in the synthesis of complex substituted anilines, competition experiments using isotopic substitution can be used to identify the rate-determining step of a reaction. nih.govacs.org This technique has been successfully applied to demonstrate that the addition of an enol/enolate to a vinamidinium salt is the rate-limiting step in a particular regioselective aniline synthesis. nih.govacs.org

Spectroscopic methods are fundamental to characterizing the products and intermediates of these reactions. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy are used to confirm the structure and electronic properties of resulting molecules, such as identifying the protonated emeraldine (B8112657) forms of polyaniline derivatives. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and elemental analysis are also routinely used to confirm the structures and composition of newly synthesized aniline-based polymers and other derivatives. rsc.orgresearchgate.net The mechanism of the core reaction, such as electrophilic iodination, can also be investigated to understand how factors like the oxidizing agent and pH affect reaction yields. nih.gov

Rational Design and Synthesis of Next-Generation Functional Materials from Derivatized Analogues

4-Iodo-2,6-dimethylaniline hydrochloride serves as a valuable precursor for the synthesis of high-value, next-generation functional materials, particularly in the pharmaceutical and materials science sectors. Its structure is a key building block for creating more complex molecules with specific, designed properties.

A prominent application is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, a drug used for the treatment of HIV-1. researchgate.netgoogle.com In a key step of the synthesis, 4-iodo-2,6-dimethylaniline is reacted with acrylonitrile (B1666552). researchgate.netgoogle.com This reaction is carried out at elevated temperatures under a nitrogen atmosphere, using a palladium on charcoal (Pd/C) catalyst in the presence of sodium acetate (B1210297) and dimethylacetamide (DMAC). google.comgoogle.com

Beyond pharmaceuticals, aniline derivatives are foundational monomers for producing functional polymers. The modification of the aniline monomer allows for the tuning of the resulting polymer's characteristics. rsc.orgrsc.org For example, new polyaniline (PANI) derivatives have been synthesized that are soluble in common organic solvents, enabling them to be processed into films. rsc.orgresearchgate.net These polymer films have shown high sensitivity to moisture and ammonia, demonstrating their potential for use in the design of chemical sensors. rsc.orgrsc.orgresearchgate.net The introduction of different substituents onto the aniline ring can alter the morphology of the resulting polymers, for instance, changing it from a heterogeneous structure to a spherical one. rsc.orgresearchgate.net

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemical Research

The modern era of chemical research is characterized by a powerful synergy between computational modeling and experimental validation. nih.gov This integrated approach accelerates the discovery process, provides deep mechanistic insights, and enables the rational design of new molecules and reactions. nih.govacs.org

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. uci.edudergipark.org.tr These computational models can be used to calculate the energy levels of reactants, intermediates, and transition states, thereby mapping out the most likely reaction pathway. nih.govdergipark.org.tr For example, computational studies have been instrumental in understanding the regioselective synthesis of anilines, providing a theoretical framework that corroborates experimental findings and can even rule out initially proposed mechanisms. nih.govacs.org

This synergy is a two-way street; computational predictions can guide experimental work, and experimental results can validate and refine computational models. nih.gov This collaboration has been used to interrogate the differing reactivities of various substrates in complex transformations and to gain insight into the formation of key intermediates. uci.edu By bridging theoretical and experimental approaches, researchers can more effectively understand structure-property relationships, elucidate complex mechanisms, and rationally design new catalysts and synthetic strategies for compounds derived from precursors like this compound. acs.org

Q & A

Q. What are the recommended methods for synthesizing 4-Iodo-2,6-dimethylaniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination of 2,6-dimethylaniline derivatives. A common approach includes:

Substrate Preparation : Start with 2,6-dimethylaniline in a polar aprotic solvent (e.g., DMF or THF).

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents under controlled temperature (0–25°C).

Hydrochloride Salt Formation : Treat the product with HCl gas or concentrated HCl in anhydrous ether.

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of iodinating agent to substrate) to minimize byproducts.

- Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- ¹³C NMR : Confirm iodine’s deshielding effect on adjacent carbons.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C₈H₁₁INCl).

- InChI Key Validation : Cross-reference with PubChem entries (e.g., InChI=1S/C₈H₁₁IN.ClH ).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to general hazardous chemical guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for powder handling.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention.

- Skin Contact : Wash with soap/water; remove contaminated clothing.

- Ingestion : Do NOT induce vomiting; rinse mouth and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate experiments across multiple labs using standardized protocols (e.g., OECD guidelines).

- Purity Analysis : Use HPLC-MS to confirm compound integrity (>98% purity).

- Dose-Response Studies : Test activity across a broad concentration range (e.g., 0.01–100 µM) to identify false positives/negatives .

Q. What strategies are effective for incorporating this compound into radiolabeled probes for imaging studies?

- Methodological Answer : Leverage iodine’s isotopic properties:

- Radioiodination : Substitute stable iodine (¹²⁷I) with ¹²⁵I or ¹³¹I via electrophilic substitution.

- Metabolic Stability : Confirm probe stability using in vitro assays (e.g., incubation with liver microsomes).

- Imaging Validation : Test blood-brain barrier penetration in rodent models via SPECT/CT imaging .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) or molecular docking:

- Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites (e.g., iodine’s susceptibility to substitution).

- Ligand Design : Model interactions with transition-metal catalysts (e.g., Pd or Cu) for Suzuki-Miyaura couplings.

- Validation : Compare predicted vs. experimental yields for reactions like Ullmann or Buchwald-Hartwig couplings .

Q. What in vivo toxicity assessment methods are appropriate for this compound?

- Methodological Answer : Follow tiered toxicological evaluation:

- Acute Toxicity : OECD Test Guideline 423 (oral administration in rodents; observe for 14 days).

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test.

- Organ-Specific Effects : Histopathological analysis of liver/kidney tissues post-administration (e.g., Fischer 344 rat model ).

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR shifts, HRMS spectra) in supplementary materials.

- Comparative Tables : Tabulate observed vs. literature values with error margins.

- Error Analysis : Discuss potential sources (e.g., solvent effects, instrument calibration) and justify conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.